N-[2-(azepan-1-ylmethyl)-1-ethyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide
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Overview
Description
N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring, an azepane ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions where a suitable azepane derivative reacts with an intermediate benzodiazole compound.
Attachment of the Cyclohexane Carboxamide Group: This step involves the reaction of the benzodiazole-azepane intermediate with cyclohexanecarboxylic acid or its derivatives, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole or azepane derivatives.
Substitution: Substituted benzodiazole compounds with various functional groups.
Scientific Research Applications
N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.
Pathways Involved: It could modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE: shares similarities with other benzodiazole derivatives and azepane-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a benzodiazole ring, azepane ring, and cyclohexane carboxamide group is unique and contributes to its distinct chemical and biological properties.
Functional Uniqueness: Its potential bioactivity and applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C23H34N4O |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H34N4O/c1-2-27-21-13-12-19(24-23(28)18-10-6-5-7-11-18)16-20(21)25-22(27)17-26-14-8-3-4-9-15-26/h12-13,16,18H,2-11,14-15,17H2,1H3,(H,24,28) |
InChI Key |
KSCCOYXKELZUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCCC4 |
Origin of Product |
United States |
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